

sarolaner protein binding and dose proportionality

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Compound Focus: Sarolaner

CAS No.: 1398609-39-6

Cat. No.: S542504

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Pharmacokinetic Properties of Sarolaner

The table below summarizes the key pharmacokinetic parameters of **sarolaner** following oral administration in dogs.

| Parameter | Value / Finding | Experimental Conditions |
|-------------------------------------|---|---|
| Protein Binding | ≥99.9% (highly bound to plasma proteins) [1] | <i>In vitro</i> assessment. |
| Dose Proportionality | Systemic exposure was dose-proportional over the range of 1X to 5X the maximum intended clinical dose (4 mg/kg) [1] | 10 repeat doses at 28-day intervals in Beagle dogs. |
| Bioavailability | Mean: 86% (fasted), 107% (fed) [1] | Single oral dose of 2 mg/kg. |
| Time to Max Concentration (Tmax) | Mean: 3 hours [1] | Single oral dose of 2 mg/kg to fasted Beagles. |
| Maximum Plasma Concentration (Cmax) | Mean: 1100 ng/mL [1] | Single oral dose of 2 mg/kg to fasted Beagles. |

| Parameter | Value / Finding | Experimental Conditions |
|-------------------------------|---|---------------------------------------|
| Plasma Half-Life (T1/2) | Mean: 10 days (fasted), 12 days (fed) [1] | Single oral dose of 2 mg/kg. |
| Volume of Distribution (Vdss) | Mean: 2.81 L/kg [1] | Following a 2 mg/kg intravenous dose. |
| Primary Route of Elimination | Biliary excretion with elimination via the feces ; metabolism appears to be minimal [1] | Not specified. |

Detailed Experimental Protocols

A clear understanding of the experimental methods is crucial for evaluating data.

Protocol for Protein Binding Assessment

The specific *in vitro* methodology for the protein binding study is not detailed in the provided search results. The finding that **sarolaner** is **≥99.9% bound to plasma proteins** is reported in the official product label and summary data [1]. For a definitive protocol, consulting the original regulatory submission studies from Zoetis would be necessary.

Protocol for Dose Proportionality Study

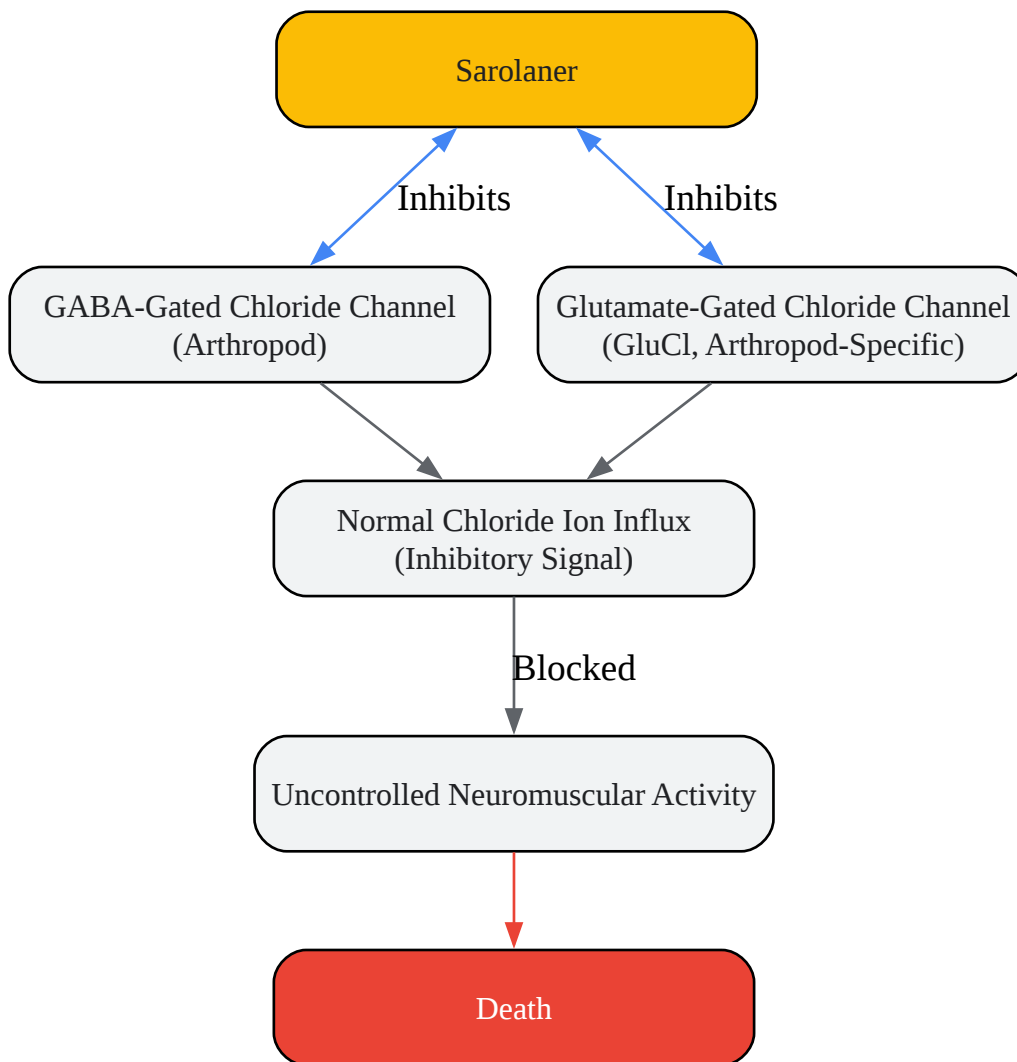
The dose proportionality was determined in a **repeat-dose safety study** [1].

- **Animals:** Beagle dogs.
- **Dosing Regimen:** **Sarolaner** was administered orally once every 28 days for a total of **10 doses**.
- **Dose Levels:** Dogs received **1X, 3X, and 5X** the maximum intended clinical dose of 4 mg/kg.
- **Key Finding:** Systemic exposure to **sarolaner** increased in proportion to the administered dose over this range, confirming **dose proportionality** [1].
- **Additional Note:** The study also established that steady-state plasma concentrations were reached after the **6th dose** in this regimen [1].

Mechanism of Action and Signaling Pathway

Sarolaner is a member of the isoxazoline class of parasiticides. Its mechanism involves disrupting inhibitory neurotransmission in arthropods [2].

The following diagram illustrates this specific signaling pathway. Please note that this is a simplified representation for research purposes.



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Sarolaner inhibits neurotransmitter channels in arthropods, leading to paralysis and death.

Key Technical Conclusions

- **High Protein Binding:** The $\geq 99.9\%$ plasma protein binding indicates that **sarolaner** has a low volume of free drug available for immediate pharmacologic action or distribution. This high binding level contributes to its **long plasma half-life** of approximately 10-12 days [1].
- **Dose Proportionality:** The demonstration of dose proportionality over a 1X to 5X range simplifies predictions of systemic exposure at different dose levels and supports the drug's predictable safety profile within this range [1].
- **Efficacy Profile:** This pharmacokinetic profile underpins the long-lasting efficacy of **sarolaner**, which provides >90% efficacy against ticks and fleas for at least 35 days following a single oral dose [3] [4] [1].

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